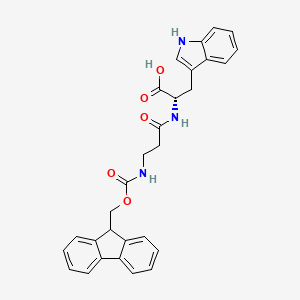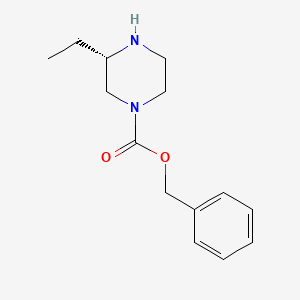![molecular formula C18H18ClN5O B12274957 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}chinoxalin ist eine komplexe organische Verbindung, die zur Klasse der Chinoxaline gehört. Chinoxaline sind stickstoffhaltige Heterocyclen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind. Diese Verbindung insbesondere hat aufgrund ihrer potenziellen pharmakologischen Eigenschaften und ihrer strukturellen Einzigartigkeit, die einen Chinoxalinkern mit einem Piperidin- und Pyrazinanteil kombiniert, Interesse geweckt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}chinoxalin beinhaltet typischerweise mehrstufige organische Reaktionen.
Herstellung des Chinoxalinkernes: Der Chinoxalinkern kann durch die Kondensation von o-Phenylendiamin mit einer 1,2-Dicarbonylverbindung unter sauren Bedingungen synthetisiert werden.
Einführung der Piperdingruppe: Die Piperdingruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden. So kann beispielsweise 2-Chlorchinoxalin in Gegenwart einer Base wie Natriumcarbonat mit Piperidin reagieren.
Anbindung des Pyrazinanteils: Der letzte Schritt beinhaltet die Kupplung des Pyrazinanteils an die Piperdingruppe. Dies kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Pyrazin-2-ol und einem geeigneten Kupplungsmittel erreicht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multi-step organic reactions
Preparation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions. For instance, 2-chloroquinoxaline can react with piperidine in the presence of a base like sodium carbonate.
Attachment of Pyrazine Moiety: The final step involves the coupling of the pyrazine moiety to the piperidine group. This can be achieved through a nucleophilic substitution reaction using pyrazine-2-ol and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Chlor-2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}chinoxalin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere an den Chlor- und Pyrazinanteilen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumcarbonat als Base in nucleophilen Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu Chinoxalin-N-Oxiden führen, während die Reduktion zu reduzierten Chinoxalinderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
6-Chlor-2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}chinoxalin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle eingesetzt.
Biologie: Untersucht wegen seines Potenzials als bioaktives Molekül mit antimikrobiellen und antiviralen Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich Antikrebs- und entzündungshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}chinoxalin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach dem jeweiligen biologischen Kontext variieren.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinoxalin: Die Stammverbindung mit einer einfacheren Struktur.
Piperidin-Chinoxalin: Ein Derivat, an das nur die Piperdingruppe gebunden ist.
Pyrazin-Chinoxalin: Ein Derivat, an das nur die Pyrazingruppe gebunden ist.
Einzigartigkeit
6-Chlor-2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}chinoxalin ist einzigartig aufgrund der Kombination des Chinoxalinkernes mit sowohl Piperidin- als auch Pyrazinanteilen. Diese strukturelle Komplexität kann zu seinen vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen.
Eigenschaften
Molekularformel |
C18H18ClN5O |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
6-chloro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinoxaline |
InChI |
InChI=1S/C18H18ClN5O/c19-14-1-2-15-16(9-14)22-10-17(23-15)24-7-3-13(4-8-24)12-25-18-11-20-5-6-21-18/h1-2,5-6,9-11,13H,3-4,7-8,12H2 |
InChI-Schlüssel |
SGAVQYXYUYZOCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=CN=C4C=C(C=CC4=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274885.png)
![4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B12274895.png)
![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)
![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)


![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate](/img/structure/B12274925.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12274939.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)

![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
